2-Hydroxy-5-nitrobenzoyl chloride
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Overview
Description
2-Hydroxy-5-nitrobenzoyl chloride is an organic compound with the molecular formula C7H4ClNO4 It is a derivative of benzoic acid, where the benzene ring is substituted with a hydroxyl group at the second position, a nitro group at the fifth position, and a carbonyl chloride group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxy-5-nitrobenzoyl chloride can be synthesized through several methods. One common method involves the reaction of 2-hydroxy-5-nitrobenzoic acid with thionyl chloride. The reaction is typically carried out in an inert solvent such as dichloromethane, and the mixture is refluxed until the reaction is complete. The product is then purified by recrystallization .
Another method involves the use of phosphorus trichloride in chlorobenzene as a solvent. The reaction is carried out under heating conditions, and the product is isolated by distillation and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient production and purification of the compound. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-nitrobenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Hydrolysis: The compound can be hydrolyzed to 2-hydroxy-5-nitrobenzoic acid in the presence of water or aqueous base.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used. The reactions are typically carried out in an inert solvent like dichloromethane or tetrahydrofuran.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or chemical reducing agents like tin(II) chloride.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be used to hydrolyze the compound.
Major Products
Esters and Amides: Formed through nucleophilic substitution reactions.
2-Amino-5-hydroxybenzoyl chloride: Formed through the reduction of the nitro group.
2-Hydroxy-5-nitrobenzoic acid: Formed through hydrolysis.
Scientific Research Applications
2-Hydroxy-5-nitrobenzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-hydroxy-5-nitrobenzoyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The nitro group can also participate in redox reactions, further expanding the compound’s reactivity profile.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-nitrobenzoic acid: Similar structure but lacks the carbonyl chloride group.
2-Amino-5-nitrobenzoyl chloride: Similar structure but with an amino group instead of a hydroxyl group.
2-Hydroxy-4-nitrobenzoyl chloride: Similar structure but with the nitro group at the fourth position.
Uniqueness
2-Hydroxy-5-nitrobenzoyl chloride is unique due to the presence of both a hydroxyl group and a nitro group on the benzene ring, along with a reactive carbonyl chloride group. This combination of functional groups provides a versatile reactivity profile, making it valuable in various synthetic applications.
Properties
IUPAC Name |
2-hydroxy-5-nitrobenzoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO4/c8-7(11)5-3-4(9(12)13)1-2-6(5)10/h1-3,10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMEWLYXGAMCQSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50494975 |
Source
|
Record name | 2-Hydroxy-5-nitrobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50494975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3223-20-9 |
Source
|
Record name | 2-Hydroxy-5-nitrobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50494975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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